9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromeno[8,7-e][1,3]oxazin core, which is a fused ring system combining a benzopyran and an oxazine ring.
Preparation Methods
The synthesis of 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.
Introduction of the 3-methoxybenzyl group: This step can be achieved through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the chromeno[8,7-e][1,3]oxazin intermediate.
Addition of the propyl group: This step involves the alkylation of the intermediate compound with a propylating agent, such as propyl bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing advanced techniques like microwave-assisted synthesis to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromeno[8,7-e][1,3]oxazin core, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the chromeno[8,7-e][1,3]oxazin core .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways . The compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species and upregulate antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar compounds to 9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and applications due to variations in their substituents. For example:
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: Known for its potent anti-inflammatory activity.
4-benzyl-6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Exhibits significant antitumor activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO4/c1-3-5-16-11-21(24)27-22-18(16)8-9-20-19(22)13-23(14-26-20)12-15-6-4-7-17(10-15)25-2/h4,6-11H,3,5,12-14H2,1-2H3 |
InChI Key |
SSVKKVWIILTWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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